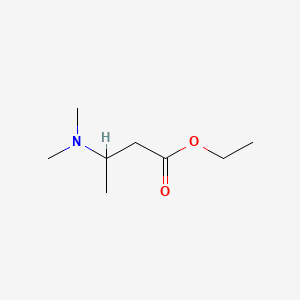

Ethyl 3-(dimethylamino)butanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)6-7(2)9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSXUJFHXQYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005518 | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-28-1 | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(dimethylamino)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(dimethylamino)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Dimethylamino)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)butanoate is a β-amino ester, a class of organic compounds that are gaining significant interest in the fields of medicinal chemistry and drug development. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both an amino group and an ester functionality imparts unique chemical reactivity and allows for diverse downstream chemical modifications.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of experimentally determined data for this specific molecule, this guide also presents information from closely related analogs to provide a scientifically grounded estimation of its characteristics. Furthermore, a generalized experimental workflow for its synthesis and characterization is detailed to support researchers in its practical application.

Chemical Identity and Molecular Structure

The foundational information for this compound is summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 85118-28-1 | [1][2][3] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [1][4][5] |

| Canonical SMILES | CCOC(=O)CC(C)N(C)C | [3] |

| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [3] |

Molecular Structure of this compound

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar β-amino esters.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Amine: Cool the solution in an ice bath and add a solution of dimethylamine (1.1-1.5 equivalents) in the same solvent dropwise. The reaction is often carried out in a sealed vessel due to the volatility of dimethylamine.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any unreacted amine and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can then be purified by vacuum distillation to yield pure this compound.

Characterization

The synthesized product should be thoroughly characterized to confirm its identity and purity. The following is a standard workflow for the characterization of a novel organic compound.

Characterization Workflow

Caption: Standard workflow for the characterization of a synthesized organic compound.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).

-

A singlet for the six protons of the two methyl groups on the nitrogen atom (~2.2 ppm).

-

A multiplet for the proton at the 3-position (~2.8-3.2 ppm).

-

A doublet of doublets for the two diastereotopic protons at the 2-position (~2.4-2.6 ppm).

-

A doublet for the methyl group at the 3-position (~1.1 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon of the ester (~172 ppm).

-

Signals for the carbons of the ethyl group (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

A signal for the two equivalent methyl carbons on the nitrogen (~40 ppm).

-

Signals for the carbons in the butanoate chain.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester group (~1735 cm⁻¹).

-

C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

-

C-N stretching vibrations around 1100-1200 cm⁻¹.

-

C-O stretching of the ester around 1150-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 159.

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and fragmentation at the C2-C3 bond. A prominent peak at m/z 72 corresponding to the [CH(CH₃)N(CH₃)₂]⁺ fragment is expected.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework of its known and predicted characteristics based on its chemical structure and data from closely related compounds. The provided generalized protocols for its synthesis and characterization are intended to aid researchers in the practical application of this versatile molecule. Further experimental investigation is warranted to definitively establish its physicochemical profile.

References

Introduction to Poly(β-amino esters): Structure and Properties. (2024). BenchChem.

[6]Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc.

[7]Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019). University of Groningen Research Portal.

[2]85118-28-1 | this compound. (n.d.). 1PlusChem.

[8]Supplementary Information. (2014). The Royal Society of Chemistry.

[9]CAS 2564-95-6 Butanoic acid,4-(dimethylamino)-4-oxo-. (n.d.). Alfa Chemistry.

[10]Helaly, F., & Hashem, M. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Journal of Encapsulation and Adsorption Sciences, 3, 65-70.

[11]Liu, S., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 8(1).

[3]this compound. (n.d.). Fluorochem.

[12]Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019). University of Groningen Research Portal.

[13]this compound | 85118-28-1. (n.d.). Sigma-Aldrich.

[14]this compound (C8H17NO2). (n.d.). PubChemLite.

4-(Dimethylamino)butanoic acid | 693-11-8. (n.d.). Sigma-Aldrich.

[15]85118-28-1|this compound|BLD Pharm. (n.d.). BLD Pharm.

[4]this compound. (n.d.). Santa Cruz Biotechnology.

[16]4-(Dimethylamino)butanoic acid | CAS#:693-11-8. (2025). Chemsrc.

[17]4-(Dimethylamino)butanoic acid | 693-11-8. (2025). ChemicalBook.

[18]Why does N,N-dimethylethanamide have a higher boiling point than butanoic acid? (2023). Chemistry Stack Exchange.

[19]Ethyl Butyrate. (n.d.). Solubility of Things.

A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. (2011). Tetrahedron Letters, 52(46), 6080–6081.

[20]A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. (2025). ResearchGate.

[5]this compound. (n.d.). Santa Cruz Biotechnology.

[21]Ethyl 3,3-dimethylbutyrate | C8H16O2 | CID 79284. (n.d.). PubChem.

[22]Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173. (n.d.). PubChem.

[23]A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. (2025). ResearchGate.

[24]Fray, A., et al. (2012). A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide. Molecules, 17(8), 9642-9653.

[25]Ethyl 3-(methylamino)butanoate | CAS 68384-70-3. (n.d.). Santa Cruz Biotechnology.

[26]Rajesh, K., et al. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E, 65(1), o15.

[27]Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520. (n.d.). PubChem.

[28]Ethyl 3-(methylamino)butanoate | CAS#:68384-70-3. (2025). Chemsrc.

[29]ethyl 3,3-dimethylbutanoate. (n.d.). NIST/TRC Web Thermo Tables.

Sources

- 1. Buy Online CAS Number 85118-28-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. 1pchem.com [1pchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [scirp.org]

- 11. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. This compound | 85118-28-1 [sigmaaldrich.com]

- 14. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 15. 85118-28-1|this compound|BLD Pharm [bldpharm.com]

- 16. 4-(Dimethylamino)butanoic acid | CAS#:693-11-8 | Chemsrc [chemsrc.com]

- 17. 4-(Dimethylamino)butanoic acid | 693-11-8 [chemicalbook.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. sci-hub.st [sci-hub.st]

- 21. Ethyl 3,3-dimethylbutyrate | C8H16O2 | CID 79284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scbt.com [scbt.com]

- 26. Ethyl 2-acetyl-3-(4-chloroanilino)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Ethyl 3-(methylamino)butanoate | CAS#:68384-70-3 | Chemsrc [chemsrc.com]

- 29. ethyl 3,3-dimethylbutanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(dimethylamino)butanoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(dimethylamino)butanoate, a β-amino ester of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a robust analysis based on spectral prediction, supported by comparative data from structurally analogous compounds. This approach offers valuable insights for researchers and scientists engaged in the synthesis, identification, and quality control of this and related molecules.

Introduction: The Importance of Spectroscopic Analysis

This compound belongs to the class of β-amino esters, which are versatile building blocks in organic synthesis. Their structural characterization is paramount for confirming identity, assessing purity, and understanding chemical behavior. The primary spectroscopic techniques for elucidating the structure of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework, functional groups, and overall composition.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations are grounded in fundamental spectroscopic principles and are substantiated by experimental data from similar compounds, ensuring a high degree of scientific integrity and practical utility for professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating dimethylamino group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.10 | Sextet (sex) | 1H | -CH(CH₃ )-N(CH₃)₂ |

| ~2.45 | Doublet of Doublets (dd) | 1H | -CH H-COOEt |

| ~2.30 | Doublet of Doublets (dd) | 1H | -CHH -COOEt |

| ~2.25 | Singlet (s) | 6H | -N(CH₃ )₂ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.10 | Doublet (d) | 3H | -CH(CH₃ )-N(CH₃)₂ |

Interpretation and Rationale:

-

Ethyl Ester Group: The quartet at approximately 4.12 ppm corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons. The corresponding methyl protons (-O-CH₂-CH₃ ) appear as a triplet at around 1.25 ppm.

-

Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore appear as a sharp singlet at approximately 2.25 ppm.

-

Butanoate Backbone: The proton at the C3 position (-CH (CH₃)-N(CH₃)₂) is a chiral center and is expected to resonate as a sextet around 3.10 ppm due to coupling with the adjacent methyl and methylene protons. The methyl group attached to this carbon (-CH(CH₃ )-N(CH₃)₂) appears as a doublet at about 1.10 ppm. The two diastereotopic protons on the C2 carbon (-CH₂ -COOEt) are non-equivalent and are predicted to appear as a pair of doublets of doublets (or a more complex multiplet) between 2.30 and 2.45 ppm.

Comparative Analysis:

Experimental data for the structurally similar Ethyl 3-(diethylamino)propanoate shows a quartet for the -O-CH₂ -CH₃ protons and a triplet for the -O-CH₂-CH₃ protons, which aligns with the predicted spectrum of our target molecule.[1] The chemical shifts for the protons adjacent to the nitrogen in the diethyl analogue are also in a similar region, lending confidence to the predicted values.

¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C =O |

| ~60.5 | -O-CH₂ -CH₃ |

| ~55.0 | -C H(CH₃)-N(CH₃)₂ |

| ~42.0 | -C H₂-COOEt |

| ~40.0 | -N(CH₃ )₂ |

| ~18.0 | -CH(CH₃ )-N(CH₃)₂ |

| ~14.2 | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most deshielded carbon and is predicted to appear at approximately 172.0 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is expected around 60.5 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be much further upfield at about 14.2 ppm.

-

Butanoate Backbone Carbons: The carbon bearing the dimethylamino group (-C H(CH₃)-N(CH₃)₂) is predicted to be around 55.0 ppm. The adjacent methylene carbon (-C H₂-COOEt) will likely resonate near 42.0 ppm. The methyl group attached to the backbone (-CH(CH₃ )-N(CH₃)₂) is expected at approximately 18.0 ppm.

-

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group (-N(CH₃ )₂) are predicted to have a chemical shift of around 40.0 ppm.

Comparative Analysis:

In the experimental ¹³C NMR spectrum of Ethyl 3-(diethylamino)propanoate, the carbonyl carbon appears around 172 ppm, and the ethyl ester carbons are at approximately 60 and 14 ppm, which is in excellent agreement with the predicted values for this compound.[1]

¹³C NMR Acquisition Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a 45-degree pulse angle.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, followed by phase and baseline correction.

Molecular Structure and Key NMR Correlations

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectral Data

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the ester and amine functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2820 | Medium-Strong | C-H (alkane) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1250-1150 | Strong | C-O (ester) stretching |

| ~1100-1000 | Medium | C-N (amine) stretching |

Interpretation and Rationale:

-

C-H Stretching: The region between 2970 and 2820 cm⁻¹ will contain multiple bands corresponding to the stretching vibrations of the various sp³ C-H bonds in the molecule.

-

Carbonyl Stretching: A very strong and sharp absorption band is predicted around 1735 cm⁻¹, which is highly characteristic of the C=O stretching vibration in a saturated ester. For saturated aliphatic esters, this absorption typically occurs in the 1750 to 1735 cm⁻¹ range.

-

C-O Stretching: The C-O single bond stretching of the ester group is expected to produce a strong band in the 1250-1150 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is anticipated to appear as a medium intensity band in the 1100-1000 cm⁻¹ range.

Comparative Analysis:

The experimental IR spectrum of Ethyl 3-(diethylamino)propanoate displays a strong C=O stretch at approximately 1730 cm⁻¹ and C-H stretching bands in the 2970-2800 cm⁻¹ region, which is consistent with the predicted spectrum of this compound.[1] Similarly, IR spectra of other β-amino esters show these characteristic absorptions.[2]

IR Spectroscopy Acquisition Protocol:

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean KBr/NaCl plates prior to running the sample.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For this compound (C₈H₁₇NO₂), the predicted molecular weight is approximately 159.23 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrum Fragments

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 114 | [M - OCH₂CH₃]⁺ |

| 86 | [CH(CH₃)N(CH₃)₂]⁺ |

| 72 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak at m/z 159 would confirm the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the structure.

-

Alpha-Cleavage: The most favorable fragmentation for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. In this case, cleavage of the C2-C3 bond would lead to the formation of a resonance-stabilized iminium ion. The most probable fragmentation is the loss of the ethyl carboxy group to form the ion at m/z 86. Further fragmentation can lead to the highly stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 72, which is predicted to be the base peak.

-

Loss of Substituents: Loss of a methyl group from the molecular ion would result in a fragment at m/z 144. Loss of the ethoxy group (-OCH₂CH₃) from the ester would produce a fragment at m/z 114.

Comparative Analysis:

The mass spectrum of Ethyl 3-(diethylamino)propanoate shows a base peak resulting from alpha-cleavage, which is a common fragmentation pathway for amino esters.[1] This supports the prediction that an iminium ion will be a major fragment in the mass spectrum of this compound.

Mass Spectrometry Acquisition Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on robust prediction methods and validated by comparison with structurally related compounds, provides a detailed and reliable characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as an essential reference for researchers in synthesis, drug discovery, and quality control. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar molecules. This guide underscores the power of combining predictive tools with comparative analysis to overcome challenges presented by the limited availability of experimental data, thereby upholding scientific rigor and advancing chemical research.

References

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved from [Link]

-

Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of Ethyl 3-(dimethylamino)butanoate: A Technical Guide for Chemical Researchers

For researchers and drug development professionals, the strategic sourcing of specialized chemical intermediates is a critical determinant of project timelines and outcomes. Ethyl 3-(dimethylamino)butanoate (CAS No. 85118-28-1), a chiral amino acid ester, represents a versatile building block in organic synthesis. This guide provides an in-depth analysis of its commercial availability, key suppliers, technical specifications, and principal synthesis routes, offering a comprehensive resource for its effective procurement and application.

Market Availability and Key Suppliers

This compound is commercially available primarily as a research-grade chemical, offered by a range of specialized suppliers. It is typically synthesized in small to moderate quantities and is not commonly available in bulk industrial volumes. The compound's availability can be categorized into two main tiers: in-stock research chemicals from major suppliers and custom synthesis services offered by various chemical manufacturing organizations.

Key players in the distribution of this compound include well-established chemical suppliers who cater to the research and development sector. These companies generally provide the compound in quantities ranging from milligrams to several grams. For larger quantities or specific purity requirements, researchers may need to engage with companies offering custom synthesis services.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| Fluorochem | ≥97% | 100 mg, 250 mg, 1 g | Often available from international stock with varying lead times. |

| Santa Cruz Biotechnology, Inc. | Research Grade | Inquire for availability | Primarily for proteomics and biochemical research applications.[1] |

| Toronto Research Chemicals (TRC) | Neat | Custom Synthesis | Available as a custom synthesis product, requiring a quote request for price and lead time. |

| 1PlusChem | 95% | 50 mg, 100 mg, 250 mg | Provides basic chemical properties and pricing for small research quantities.[2] |

| Sigma-Aldrich (Merck) | Research Grade | Inquire for availability | Listed under their portfolio of research chemicals. |

Disclaimer: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Technical Profile and Specifications

A thorough understanding of the technical profile of this compound is essential for its successful integration into synthetic workflows. This includes its chemical properties, typical purity, and the analytical methods used for its characterization.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 85118-28-1 | [3][2][4] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][4] |

| Molecular Weight | 159.23 g/mol | [1] |

| Boiling Point | 188.6 °C at 760 mmHg | [5] |

| Density | 0.927 g/cm³ | [5] |

| Refractive Index | 1.432 | [5] |

| Flash Point | 62.2 °C | [5] |

| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [4] |

Representative Certificate of Analysis

While an actual Certificate of Analysis can vary between suppliers and batches, a typical CoA for research-grade this compound would include the following specifications:

Table 3: Representative Certificate of Analysis Specifications

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | ≥97.0% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR Spectroscopy |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | To be reported | GC-HS |

Synthesis and Quality Control

The primary synthetic route to this compound is through the reductive amination of ethyl acetoacetate. This method is favored for its efficiency and control over the final product.

Experimental Protocol: Reductive Amination Synthesis

This protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add dimethylamine (2 equivalents, typically as a solution in a solvent like THF or water) to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions. The use of NaBH₃CN is often preferred as it is more selective for the iminium ion over the ketone.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Quality Control and Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the purity of the final product by separating it from any starting materials, by-products, or residual solvents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum would be expected to show characteristic signals for the ethyl ester group, the dimethylamino group, and the protons on the butanoate backbone.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of both an ester and a tertiary amine functionality allows for a variety of chemical transformations.

While direct links to the synthesis of blockbuster drugs are not prominently documented in publicly available literature, the 3-aminobutanoate scaffold is a component of various biologically active compounds. The dimethylamino group can impart increased water solubility and can serve as a handle for salt formation, which are desirable properties in drug candidates. Its structural similarity to intermediates used in the synthesis of some central nervous system (CNS) active agents suggests its potential utility in this therapeutic area. For instance, related aminoketones are precursors in the synthesis of the analgesic Tramadol.[1][2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Keep away from strong oxidizing agents.

Sources

An In-depth Technical Guide to Ethyl 3-(dimethylamino)butanoate as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(dimethylamino)butanoate, a chiral β-amino ester, has emerged as a valuable and versatile building block in modern asymmetric synthesis. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, all centered around a stereogenic carbon. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a particular focus on its role in the construction of complex, high-value molecules such as pharmaceuticals. We will delve into various synthetic strategies for accessing enantiomerically pure forms of this compound, explore its utility in key chemical transformations, and provide detailed experimental protocols to illustrate its practical application. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights into the effective utilization of this important chiral synthon.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are privileged structural motifs found in a wide array of natural products, pharmaceuticals, and other biologically active compounds.[1][2] The precise spatial arrangement of the amino and carboxyl functionalities is often critical for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of these compounds is a central theme in contemporary organic synthesis.[1][3]

This compound, with its stereocenter at the C3 position, serves as a prime example of a chiral building block that provides a direct and efficient route to more complex chiral molecules. The dimethylamino group offers a distinct advantage in many synthetic transformations, acting as a directing group, a nucleophile, or a precursor to other functional groups.

Synthesis of this compound: Accessing Enantiomeric Purity

The synthesis of enantiomerically enriched this compound can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to obtaining a single enantiomer of the target molecule.[4] Several powerful strategies have been developed for the enantioselective synthesis of β-amino esters.

One notable method involves the addition of Reformatsky-type reagents to chiral imines .[1] This approach often exhibits high diastereoselectivity, allowing for the controlled formation of the desired stereocenter. For instance, a chiral imine derived from (S)-phenylglycinol can be coupled with a Reformatsky reagent to yield a β-amino ester precursor with high diastereomeric excess (de > 98%).[1][5] Subsequent oxidative cleavage and hydrolysis can then furnish the desired enantiomerically pure β-amino ester.[1][5]

Another powerful technique is the rhodium-catalyzed asymmetric hydrogenation of enamines .[6] This method is particularly effective for the synthesis of chiral β-amino ketones, which can be precursors to β-amino esters. The use of chiral diphosphine ligands, such as DuanPhos, can lead to high enantioselectivities (ee > 99%).[6]

Cooperative isothiourea and Brønsted acid catalysis has also emerged as an effective method for the enantioselective synthesis of α-aryl-β-amino esters.[2] This approach involves the aminomethylation of an arylacetic acid ester and has been successfully applied to the synthesis of bioactive molecules.[2]

Chiral Resolution: Separating Enantiomers

When a racemic mixture of this compound is synthesized, chiral resolution is employed to separate the two enantiomers.[4] This process relies on the conversion of the enantiomers into diastereomers, which have different physical properties and can therefore be separated.[7]

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[4][] Chiral resolving agents such as tartaric acid or mandelic acid are often used.[1][7] The resulting diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the free amine to yield the pure enantiomers.

Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.[] Enzyme-catalyzed kinetic resolutions are particularly common and can offer high selectivity.[]

Applications in the Synthesis of Biologically Active Molecules

The true value of this compound as a chiral building block is demonstrated in its application to the synthesis of complex and medicinally relevant compounds.[2][9] The dimethylamino group, in particular, is a common pharmacophore in many FDA-approved drugs.[10]

Synthesis of Antidepressants

A notable application is in the synthesis of the enantiomers of the antidepressant Venlafaxine.[2][3] The synthesis of (S)-Venlafaxine has been achieved using an enantioselective aminomethylation of an arylacetic acid ester, highlighting the utility of β-amino esters in constructing the core of this important drug.[2]

Synthesis of Platelet Aggregation Inhibitors

This compound derivatives are key intermediates in the preparation of Xemilofiban, a platelet aggregation inhibitor.[1] The development of a practical, large-scale synthesis of a β-amino ester intermediate was crucial for the efficient production of this drug.[1]

Synthesis of Alkaloids and Other Natural Products

The chiral framework provided by this compound is also valuable in the total synthesis of natural products. The amine functionality can be further elaborated to construct complex nitrogen-containing ring systems found in many alkaloids.

Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and resolution of β-amino esters.

Protocol 1: Enantioselective Synthesis via Reformatsky Reaction[1][5]

-

Imine Formation: A chiral imine is prepared by the condensation of (S)-phenylglycinol with an appropriate aldehyde (e.g., 3-trimethylsilylpropanal).

-

Reformatsky Coupling: The chiral imine is then coupled with a Reformatsky reagent (e.g., ethyl bromoacetate and zinc) to afford a diastereomeric mixture of β-amino esters. The reaction is typically carried out in an ethereal solvent like THF.

-

Oxidative Cleavage: The amino alcohol residue is oxidatively cleaved using sodium periodate in the presence of methylamine. This step can exhibit unusual selectivity, cleaving one diastereomer while leaving the other intact.

-

Hydrolysis and Isolation: The resulting imine is hydrolyzed with an acid (e.g., p-toluenesulfonic acid) to yield the amine salt.

-

Final Product Formation: The final β-amino ester is obtained through transesterification, desilylation (if applicable), and salt formation.

Protocol 2: Chiral Resolution using a Chiral Acid[4][8]

-

Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

-

Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amine.

-

Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is removed to yield the pure enantiomer.

| Method | Key Reagents | Typical Stereoselectivity | Advantages | Disadvantages |

| Asymmetric Synthesis (Reformatsky) | Chiral auxiliary (e.g., (S)-phenylglycinol), Reformatsky reagent | de > 98%[1][5] | High stereoselectivity, atom economical | May require multi-step synthesis of chiral auxiliary |

| Asymmetric Synthesis (Hydrogenation) | Chiral Rh-diphosphine catalyst (e.g., DuanPhos) | ee > 99%[6] | High enantioselectivity, catalytic | Requires specialized catalysts and high-pressure equipment |

| Chiral Resolution | Chiral resolving agent (e.g., tartaric acid) | Dependent on crystallization efficiency | Applicable to a wide range of racemic mixtures | Inherent 50% loss of material, can be laborious |

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its accessibility in enantiomerically pure form, either through asymmetric synthesis or chiral resolution, makes it a valuable tool for the construction of complex molecules with high biological activity. The methodologies discussed in this guide provide a solid foundation for researchers and professionals seeking to leverage the synthetic potential of this important chiral synthon in their drug discovery and development efforts. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.

References

-

Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry, 70(14), 5585–5588. [Link]

-

Reddy, K. L., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110–3112. [Link]

-

Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. [Link]

-

Smith, A. D., et al. (2017). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 56(34), 10149–10153. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Szakonyi, Z., et al. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Symmetry, 12(4), 521. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. [Link]

-

PubChem. Ethyl 3-(ethylamino)butanoate. [Link]

-

Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(34), 24654–24676. [Link]

- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

- Google Patents. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of Ethyl 3-(dimethylamino)butanoate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the identification and strategic utilization of novel molecular scaffolds are paramount to the successful development of next-generation therapeutics. This technical guide delves into the untapped potential of Ethyl 3-(dimethylamino)butanoate, a seemingly simple yet remarkably versatile building block. While extensive research on this specific molecule is nascent, a comprehensive analysis of its core structural motifs—the β-amino ester and the dimethylamino pharmacophore—reveals a wealth of possibilities for the design of innovative drug candidates across a spectrum of therapeutic areas. This document serves as a forward-looking exploration, grounded in established principles of medicinal chemistry, to inspire and guide researchers in harnessing the latent power of this promising scaffold.

I. The Strategic Importance of the β-Amino Acid and Dimethylamine Moieties

The therapeutic potential of this compound can be logically inferred from the well-documented significance of its constituent parts: the β-amino acid backbone and the terminal dimethylamino group.

The β-Amino Acid Core: A Gateway to Enhanced Pharmacokinetics and Novel Bioactivities

β-amino acids, structural isomers of the proteinogenic α-amino acids, have garnered considerable attention in medicinal chemistry for their ability to impart unique and advantageous properties to parent molecules.[1][2] Their incorporation into peptide-based drugs can confer remarkable resistance to proteolytic degradation, thereby enhancing metabolic stability and bioavailability.[1][3] Beyond peptidomimetics, the β-amino acid scaffold is a crucial component in a variety of small molecule pharmaceuticals and natural products, exhibiting a wide range of biological activities, including hypoglycemic, antifungal, and insecticidal properties.[1][2]

The Dimethylamine Pharmacophore: A Proven Player in FDA-Approved Therapeutics

The dimethylamino (DMA) group is a prevalent pharmacophore found in a multitude of FDA-approved drugs, underscoring its importance in modulating pharmacological activity and physicochemical properties.[4][5][6][7] This functional group can significantly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets.[7] The basicity of the tertiary amine allows for the formation of water-soluble salts, a critical attribute for drug formulation and delivery.[7] Furthermore, the DMA moiety is a key feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antihistaminic, and antimicrobial agents.[4][5][6][7]

II. Synthesis and Derivatization Strategies for this compound

The accessibility of this compound and its derivatives is a key factor in its potential as a versatile scaffold. A plausible and efficient synthetic route involves a Michael addition of dimethylamine to ethyl crotonate.

Proposed Synthetic Protocol: Aza-Michael Addition

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl crotonate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) at 0 °C, add a solution of dimethylamine (1.2 equivalents) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Derivatization Pathways for Library Synthesis

The true potential of this compound lies in its amenability to chemical modification to generate a diverse library of analogs for biological screening.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amides and esters.

-

Quaternization of the Amine: The tertiary amine can be quaternized with various alkyl halides to introduce a permanent positive charge, which can be beneficial for certain biological targets.

-

Modifications at the α- and β-positions: The carbon backbone can be further functionalized to introduce additional diversity.

III. Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the established roles of the β-amino acid and dimethylamino moieties, we can project several promising therapeutic avenues for derivatives of this compound.

Central Nervous System (CNS) Disorders

The presence of the dimethylamino group, a common feature in many CNS-active drugs, suggests that derivatives of this compound could be designed to cross the blood-brain barrier and interact with CNS targets.[7] The β-amino acid scaffold can be utilized to mimic or disrupt the binding of endogenous ligands to receptors or enzymes involved in neurotransmission.[8][9]

Hypothetical Target and Mechanism:

-

Target: G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors.

-

Mechanism: Derivatives could be designed as agonists or antagonists, modulating downstream signaling pathways. The dimethylamino group could engage in a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket, a common interaction for aminergic GPCR ligands.[10]

Signaling Pathway Diagram: Hypothetical GPCR Modulation

Caption: A streamlined workflow for the discovery and validation of bioactive this compound derivatives.

Primary Screening: Cytotoxicity and Antimicrobial Assays

| Assay Type | Cell Lines / Organisms | Endpoint |

| Cytotoxicity Assay | A panel of cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., MCF-10A) | IC50 values determined by MTT or similar viability assays. |

| Antimicrobial Assay | Representative strains of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC) values. |

Secondary Screening: Target-Based Assays

Based on the results of the primary screening, promising compounds would be advanced to target-based assays.

-

For CNS-active candidates: Receptor binding assays (e.g., radioligand binding assays) for specific GPCRs, followed by functional assays (e.g., cAMP measurement) to determine agonist or antagonist activity.

-

For anticancer candidates: Tubulin polymerization assays, kinase inhibition assays, or other relevant enzyme inhibition assays. [11][12][13]

V. Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the well-established pharmacological advantages of the β-amino acid and dimethylamino moieties, there is a significant opportunity to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic accessibility and derivatization potential of this molecule make it an attractive starting point for the generation of diverse chemical libraries. This technical guide provides a conceptual framework and a starting point for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its analogs.

VI. References

-

FDA Approved drugs containing dimethylamine pharmacophore : A Review of the last 50 years. (2024). RSC Advances.

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). R Discovery. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. [Link]

-

FDA-Approved Drugs Containing Dimethylamine Pharma. (2026). Scribd. [Link]

-

Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

-

Poly(beta-amino esters): applications in immunology. (n.d.). PubMed Central. [Link]

-

Chemical process synthesis of beta-amino acids and esters. (1999). PubMed. [Link]

-

Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (n.d.). Semantic Scholar. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). MDPI. [Link]

-

Practical enantioselective synthesis of beta-substituted-beta-amino esters. (n.d.). PubMed. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Washington University in St. Louis. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025). ResearchGate. [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. (n.d.). ResearchGate. [Link]

-

The organic ester O,O'-diethyl-(S,S)-ethylenediamine- N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride attenuates murine breast cancer growth and metastasis. (2018). PubMed. [Link]

-

Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. (n.d.). PubMed Central. [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]

-

2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. (n.d.). PubMed. [Link]

-

When and why amino acids?. (n.d.). PubMed Central. [Link]

-

Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. (n.d.). PubMed Central. [Link]

-

Enzyme Inhibitors: Design, Synthesis and Biological Evaluation—3rd Edition. (n.d.). MDPI. [Link]

-

Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. (2024). PubMed Central. [Link]

-

Synthesis of enzyme-inhibitory phospholipid analogs. III. A facile synthesis of N-acylaminoethylphosphorylcholines. (n.d.). PubMed. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]

-

Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central. [Link]

-

Norcantharimide analogues possessing terminal phosphate esters and their anti-cancer activity. (n.d.). PubMed. [Link]

-

Ethyl 3-(ethylamino)butanoate. (n.d.). PubChem. [Link]

-

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. (2017). PubMed. [Link]

-

Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). MDPI. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JU | FDA Approved drugs containing dimethylamine [aljouf-demo.accessapp.tn]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When and why amino acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of enzyme-inhibitory phospholipid analogs. III. A facile synthesis of N-acylaminoethylphosphorylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Butanoates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted butanoates are a pivotal class of molecules, forming the structural core of a vast array of pharmaceuticals, natural products, and advanced materials. Their functional versatility makes them indispensable building blocks in the drug development pipeline, where precise control over stereochemistry and substitution patterns is paramount for tuning biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanistic principles, practical experimental protocols, and the comparative advantages of each approach.

The Workhorse Method: Alkylation of β-Ketoesters

The alkylation of β-ketoesters, such as ethyl acetoacetate, is a classic and highly reliable method for the synthesis of α-substituted butanoates. The strategic placement of two carbonyl groups renders the α-protons particularly acidic, facilitating their removal by a moderately strong base to form a resonance-stabilized enolate. This potent nucleophile can then be alkylated with a variety of electrophiles.

Mechanistic Rationale: A Stepwise Approach to C-C Bond Formation

The synthesis begins with the in-situ formation of a β-ketoester via a Claisen condensation, a fundamental C-C bond-forming reaction.[1][2] In this process, two equivalents of an ester react in the presence of a strong base to yield a β-keto ester.[1] The mechanism involves the deprotonation of the acidic α-hydrogen of one ester molecule to form a resonance-stabilized enolate.[2] This enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate that subsequently eliminates an alkoxide to furnish the β-keto ester.[2]

The subsequent alkylation proceeds through a two-step sequence:

-

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the β-ketoester, creating a resonance-stabilized enolate ion. This equilibrium favors the formation of the enolate due to the charge delocalization across the two carbonyl groups.

-

Nucleophilic Substitution: The enolate anion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. This step forms the new carbon-carbon bond at the α-position.

Figure 1: Workflow for β-Ketoester Formation and Subsequent Alkylation.

Field-Proven Protocol: Synthesis of Ethyl n-Butylacetoacetate

This protocol details a robust procedure for the alkylation of ethyl acetoacetate with n-butyl bromide.

Materials:

-

5 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel

-

Absolute ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

n-Butyl bromide

Procedure:

-

Preparation of Sodium Ethoxide: In the 5 L flask, add 115 g of sodium metal, cut into small pieces, to 2.5 L of absolute ethanol gradually over 3-4 hours.

-

Addition of β-Ketoester: Once all the sodium has dissolved, add 650 g of ethyl acetoacetate to the sodium ethoxide solution.

-

Initiation of Reflux: Begin stirring and heat the mixture to a gentle boil.

-

Alkylation: Add 750 g of n-butyl bromide through the dropping funnel over approximately 2 hours while maintaining reflux.

-

Reaction Completion: Continue to stir and reflux the mixture for 6-10 hours, or until the reaction mixture is neutral to moist litmus paper.

-

Work-up: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. The salt is then washed with a small amount of absolute ethanol, and the washings are combined with the main solution.

-

Purification: Remove the ethanol by distillation. The crude product can be used directly in subsequent steps or purified by vacuum distillation.

Expected Yield: 69-72% of ethyl n-butylacetoacetate.

Phase-Transfer Catalysis: A Milder Alternative

A significant advancement in the alkylation of β-ketoesters is the use of phase-transfer catalysis (PTC). This technique avoids the need for strong, anhydrous bases like sodium ethoxide, instead employing weaker bases such as potassium carbonate in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the enolate from the aqueous or solid phase into the organic phase where the alkylation reaction occurs.[3] This approach offers several advantages, including milder reaction conditions, easier work-up, and often improved yields.[3]

Figure 3: Catalytic Cycle of a Proline-Catalyzed Michael Addition.

Representative Protocol: Organocatalytic Michael Addition of Acetone to trans-β-Nitrostyrene

This protocol provides a general procedure for the proline-catalyzed Michael addition.

Materials:

-

Schlenk tube

-

DL-Proline

-

trans-β-Nitrostyrene

-

Dichloromethane

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk tube, add trans-β-nitrostyrene (0.3 mmol), acetone (5 equivalents), and DL-proline (20 mol%) in dichloromethane (0.1 M). [4]2. Reaction: Stir the reaction mixture at ambient temperature for approximately 12 hours, monitoring the progress by TLC. [4]3. Work-up: Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture. Wash the solution twice with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. [4]4. Purification: Purify the crude product by flash column chromatography on silica gel.

Robinson Annulation: A Tandem Approach to Cyclic Systems

While not directly producing linear butanoates, the Robinson annulation is a powerful tandem reaction that utilizes Michael addition chemistry to construct six-membered rings, often found in steroids and other complex natural products. [5]The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. [4]This method is highly valuable for creating polycyclic systems that may contain a substituted butanoate moiety or can be further elaborated to include one.

The mechanism begins with a Michael addition of an enolate to an α,β-unsaturated ketone, which is followed by an intramolecular aldol condensation of the resulting 1,5-diketone. [5]

Comparative Analysis of Synthesis Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Alkylation of β-Ketoesters | Versatile for α-substitution. | Well-established, reliable, high yields. | Requires strong base, not ideal for base-sensitive substrates. | 60-90% |

| Phase-Transfer Catalysis | Milder conditions for alkylation. | Avoids strong bases, easier work-up. | Catalyst can sometimes be difficult to remove. | 70-95% |

| Michael Addition | Forms C-C bonds at the β-position. | Wide range of nucleophiles and acceptors, good for creating complexity. | Can be prone to side reactions, regioselectivity can be an issue. | 50-90% |

| Organocatalytic Michael Addition | Asymmetric synthesis. | High enantioselectivity, metal-free, "green." | Catalyst loading can be high, reaction times can be long. | 70-99% (with high ee) |

| Robinson Annulation | Ring formation. | Powerful for constructing polycyclic systems. | Limited to the synthesis of six-membered rings. | 40-80% |

Applications in Drug Development

Substituted butanoates are prevalent in a wide range of pharmaceuticals due to their ability to mimic natural substrates and interact with biological targets. For instance, butanoic acid derivatives have been explored as antiviral agents and for their role in mucosal health. [6]The versatile reactivity of substituted butanoates, such as ethyl 2-benzylacetoacetate, makes them valuable intermediates in the synthesis of heterocyclic scaffolds, which are fundamental in medicinal chemistry.

Conclusion

The synthesis of substituted butanoates is a mature field with a rich arsenal of reliable and innovative methodologies. The classic alkylation of β-ketoesters remains a go-to method for α-substitution, with phase-transfer catalysis offering a milder and often more efficient alternative. For the introduction of substituents at other positions and for the construction of complex stereochemistry, the Michael addition, particularly its organocatalytic asymmetric variants, has become an indispensable tool. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. As the demand for novel and complex drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted butanoates will remain a key area of research in organic and medicinal chemistry.

References

-

Agostinho, M., & Kobayashi, S. (2008). Strontium-Catalyzed Highly Enantioselective Michael Additions of Malonates to Enones. Journal of the American Chemical Society, 130(8), 2430–2431. [Link]

-

Alemán, J., et al. (2007). Organocatalytic Highly Enantioselective α-Arylation of β-Ketoesters. Angewandte Chemie International Edition, 46(22), 4141-4144. [Link]

-

Chen, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters, 10(4), 553-555. [Link]

-

Chemistry LibreTexts. (2021). Robinson Annulation. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

Kim, D. D., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 25(11), 2641. [Link]

-

List, B., et al. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423-2425. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

-

Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. [Link]

-

Percino, T. M., et al. (2008). Diastereoselective Synthesis of β-Hydroxyketones. Natural Product Communications, 3(3), 1934578X0800300. [Link]

-

Pinto, A., et al. (2020). Diastereoselective Synthesis of beta-Piperonyl-gamma-Butyrolactones from Morita-Baylis-Hillman Adducts. Highly Efficient Synthesis of (+/-)-Yatein, (+/-)-Podorhizol and (+/-)-epi-Podorhizol. Journal of the Brazilian Chemical Society, 21, 2327-2339. [Link]

-

PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. [Link]

-

Rao, K. S., et al. (2014). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of Saudi Chemical Society, 18(5), 569-574. [Link]

-

ScienceDirect. (2022). The Chemical Synthesis Applications of Ethyl 2-Benzylacetoacetate (CAS 620-79-1). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

Gunda, P., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

-

ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction... [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Synthesis Applications of Ethyl 2-Benzylacetoacetate (CAS 620-79-1). [Link]

-

Gunda, P., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

-

Gunda, P., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

-

Orlandi, M. (n.d.). Publications. [Link]

-

YouTube. (2018). Claisen Condensation Reaction Mechanism. [Link]

-